
D-(-)-Pantolactone-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
D-(-)-Pantolactone-d6, also known as this compound, is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 136.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biocatalytic Synthesis and Resolution D-(-)-Pantolactone is a crucial chiral intermediate in synthesizing various compounds, including D-pantothenic acid and its derivatives. Research has focused on the biocatalytic synthesis and kinetic resolution of D,L-pantolactone, leveraging enzymes like d-lactonase for efficient and enantioselective conversion. Studies highlight the expression of novel recombinant enzymes in Escherichia coli, offering alternative routes for synthesizing D-pantolactone with high enantioselectivity and efficiency. This biocatalytic approach presents a promising method for the preparative-scale bioproduction of D-pantoic acid under optimized conditions, demonstrating its potential in industrial applications (Zhang et al., 2020).
Asymmetric Synthesis The asymmetric synthesis of chiral pantolactone has garnered attention due to its application in creating D-calcium pantothenate and D-panthenol. Recent advancements in chemical asymmetric synthesis methods, utilizing transition metal complexes and small organic molecules as catalysts, have been explored to improve the yield and enantioselectivity of pantolactone. These methods offer advantages such as mild reaction conditions and simple operations, though challenges remain in achieving high yield and selectivity. Research efforts are directed towards developing chiral catalysts with enhanced activity and selectivity for future improvements (Wang Jin-ji, 2014).
Optimization of Biocatalytic Processes The optimization of biocatalytic processes for the resolution of D,L-pantolactone using immobilized enzymes has been studied extensively. For example, the optimization of hydrolysis conditions using immobilized d-lactonohydrolase has shown significant improvements in the hydrolysis rate of D,L-pantolactone. These advancements indicate the potential for industrial-scale production of D-pantolactone, highlighting the enzyme's operational stability and the effectiveness of process optimization (Xuan et al., 2016).
Solubility Studies Understanding the solubility of D-pantolactone in various solvents is essential for its practical application in synthesis processes. Experimental and modeling studies have been conducted to determine D-pantolactone's solubility in water, ethanol, methanol, ethyl acetate, and ethanol-water mixtures across different temperatures. These studies have employed models like the Wilson and Apelblat equations to accurately correlate the solubility data, providing valuable insights for optimizing reaction conditions in the synthesis of pantolactone derivatives (Huang et al., 2015).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for D-(-)-Pantolactone-d6 involves the reduction of the carbonyl group in D-(-)-Pantolactone using deuterium gas to obtain the deuterated form of the compound.", "Starting Materials": [ "D-(-)-Pantolactone", "Deuterium gas" ], "Reaction": [ "D-(-)-Pantolactone is dissolved in deuterated solvent and deuterium gas is bubbled through the solution.", "The reaction mixture is stirred at room temperature for several hours.", "The solvent is removed under reduced pressure to obtain D-(-)-Pantolactone-d6 as a white solid." ] } | |
CAS No. |
1346617-43-3 |
Molecular Formula |
C6H10O3 |
Molecular Weight |
136.18 |
IUPAC Name |
(3R)-3-hydroxy-4,4-bis(trideuteriomethyl)oxolan-2-one |
InChI |
InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3/t4-/m0/s1/i1D3,2D3 |
InChI Key |
SERHXTVXHNVDKA-JJCAPIKSSA-N |
SMILES |
CC1(COC(=O)C1O)C |
Synonyms |
(3R)-Dihydro-3-hydroxy-4,4-(dimethyl-d6)-2(3H)-furanone; (-)-(R)-Pantolactone-d6; (-)-2-Hydroxy-3,3-(dimethyl-d6)-γ-butyrolactone; (-)-Pantoyl Lactone-d6; (3R)-Tetrahydro-3-hydroxy-4,4-(dimethyl-d6)furan-2-one; Pantothenic Lactone-d6; D-(-)-α-Hydroxy |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


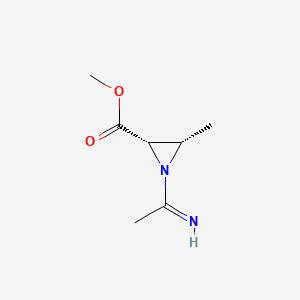
![N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide;hydrochloride](/img/structure/B584834.png)

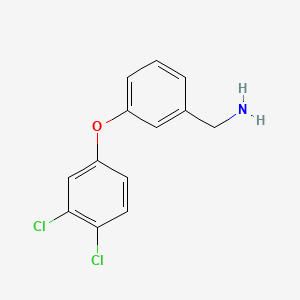
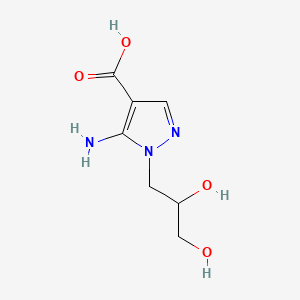


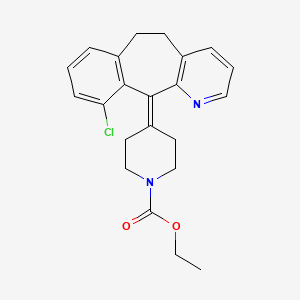
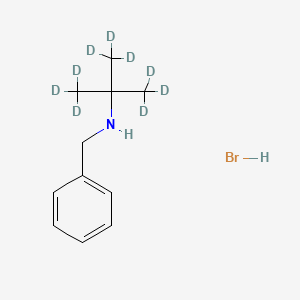
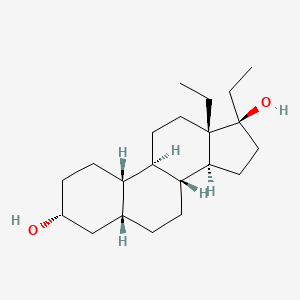
![3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile](/img/structure/B584852.png)

